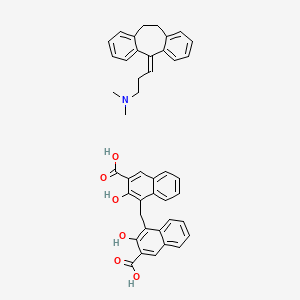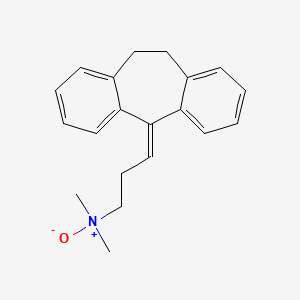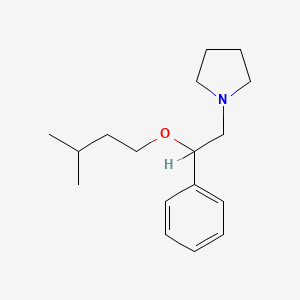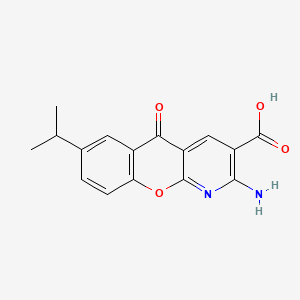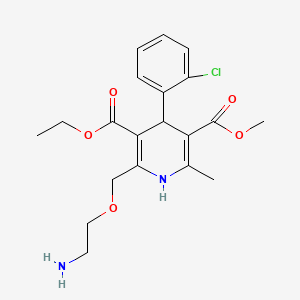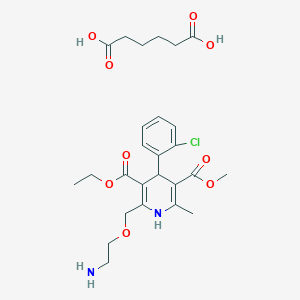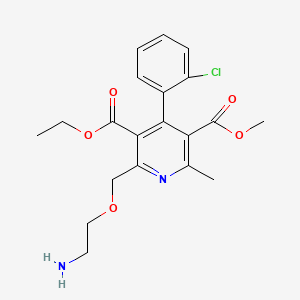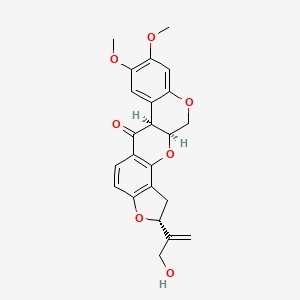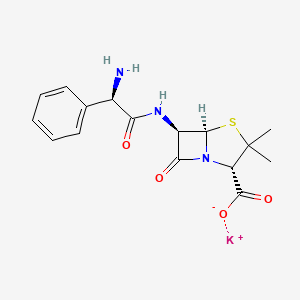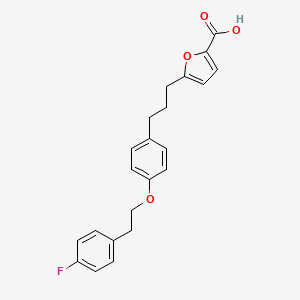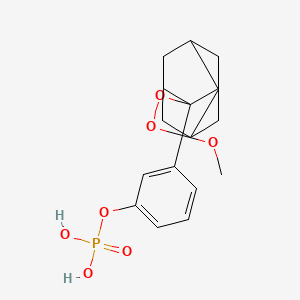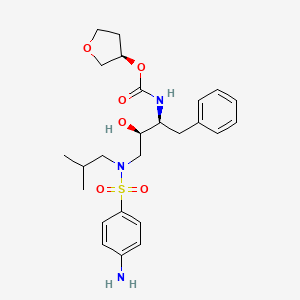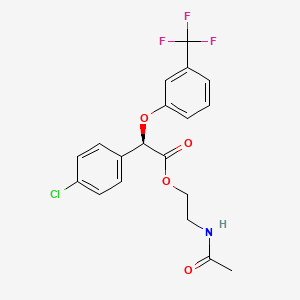
阿卤芬酸
概述
描述
阿卤芬酸是一种新型降尿酸药,具有降尿酸和抗炎双重作用。它主要用于治疗痛风和高尿酸血症。 阿卤芬酸通过抑制肾脏对尿酸的重吸收和减少与痛风发作相关的炎症来发挥作用 .
科学研究应用
作用机制
生化分析
Biochemical Properties
Arhalofenate interacts with several biomolecules, including enzymes and transporters. It inhibits uric acid transport mediated by URAT1, OAT4, and OAT10 . These interactions play a crucial role in its uricosuric activity, which involves the reduction of serum uric acid levels by increasing uric acid excretion into urine .
Cellular Effects
Arhalofenate has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways and affecting gene expression. For instance, arhalofenate acid, the active form of arhalofenate, inhibits monosodium urate crystal-induced inflammatory responses through activation of AMP-activated protein kinase (AMPK) signaling .
Molecular Mechanism
Arhalofenate exerts its effects at the molecular level through several mechanisms. It acts as a partial agonist of peroxisome proliferator-activated receptor (PPAR) gamma, resulting in improved glucose, lipid, and weight management . Furthermore, it inhibits the NLRP3 inflammasome activation, thereby attenuating the production of IL-1β in bone marrow-derived macrophages .
Dosage Effects in Animal Models
In animal models, arhalofenate has shown significant effects. For example, oral administration of arhalofenate (250 mg/kg) blunted total leukocyte ingress, neutrophil influx, and air pouch fluid interleukin (IL)-1β, IL-6, and CXCL1 in response to monosodium urate crystal injection .
Transport and Distribution
Arhalofenate is transported and distributed within cells and tissues. It interacts with transporters such as URAT1, OAT4, and OAT10, which are responsible for the reabsorption of uric acid from the proximal renal tubule .
准备方法
阿卤芬酸通过一系列化学反应合成,包括 2-乙酰氨基乙基 (2R)- (4-氯苯基) [3- (三氟甲基)苯氧基]乙酸酯的酯化反应。合成路线通常包括以下步骤:
酯化: 在合适催化剂存在下,4-氯苯乙酸与 3-(三氟甲基)苯酚反应形成酯中间体。
阿卤芬酸的工业生产方法涉及优化这些反应,以实现高产率和高纯度。反应条件,如温度、压力和催化剂浓度,受到严格控制,以确保生产效率。
化学反应分析
阿卤芬酸经历了几种类型的化学反应,包括:
氧化: 阿卤芬酸可以被氧化形成各种代谢产物。常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 还原反应可以将阿卤芬酸转化为其相应的醇衍生物。硼氢化钠是这些反应中常用的还原剂。
从这些反应中形成的主要产物取决于所用试剂和条件。例如,氧化可能会产生羧酸衍生物,而还原可能会产生醇。
相似化合物的比较
阿卤芬酸与其他降尿酸药相比具有独特之处,因为它具有降尿酸和抗炎双重作用。类似的化合物包括:
乐西诺瑞德: 另一种抑制 URAT1 和 OAT4 的降尿酸药,但缺乏明显的抗炎作用。
丙磺舒: 一种传统的降尿酸药,可以增加尿酸排泄,但没有抗炎作用。
阿卤芬酸同时降低尿酸水平和减轻炎症的能力使其成为治疗痛风和高尿酸血症的有希望的候选药物。
属性
IUPAC Name |
2-acetamidoethyl (2R)-2-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF3NO4/c1-12(25)24-9-10-27-18(26)17(13-5-7-15(20)8-6-13)28-16-4-2-3-14(11-16)19(21,22)23/h2-8,11,17H,9-10H2,1H3,(H,24,25)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBCSGQLZQGGIQ-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC(=O)C(C1=CC=C(C=C1)Cl)OC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCCOC(=O)[C@@H](C1=CC=C(C=C1)Cl)OC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347353 | |
| Record name | 2-Acetamidoethyl (2R)-2-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Partial agonist of peroxisome proliferator-activated receptor (PPAR) gamma; results in improved glucose, lipid, and weight management. | |
| Record name | Arhalofenate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11811 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
24136-23-0 | |
| Record name | Arhalofenate [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024136230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arhalofenate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11811 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Acetamidoethyl (2R)-2-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 24136-23-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARHALOFENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1P01UJR9X1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
